
(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, abbreviated as (-)-trans-4-CPPCA-HCl, is a compound with a wide range of applications in scientific research. It is a type of pyrrolidine-based carboxylic acid that has been used in various studies to investigate its biochemical and physiological effects. This compound is typically synthesized by a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst.
科学的研究の応用
(-)-trans-4-CPPCA-HCl has been used in various studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, protein-protein interactions, receptor binding, and drug metabolism. It has also been used as a tool to study the effects of environmental stressors on living organisms. Additionally, this compound has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds.
作用機序
The mechanism of action of (-)-trans-4-CPPCA-HCl is not fully understood. It is believed that this compound binds to and inhibits enzymes, as well as proteins and receptors. It is also believed to interact with cellular membranes and modulate the activity of various ion channels. Additionally, it is believed that this compound may interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
(-)-trans-4-CPPCA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, proteins, and receptors. It has also been shown to modulate the activity of various ion channels, as well as interact with cellular membranes. Additionally, this compound has been shown to modulate gene expression and interact with DNA and RNA.
実験室実験の利点と制限
(-)-trans-4-CPPCA-HCl has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be prepared in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation is that this compound is relatively toxic and should be handled with caution. Additionally, this compound is relatively expensive and may not be cost-effective for some applications.
将来の方向性
There are several potential future directions for (-)-trans-4-CPPCA-HCl. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential uses of this compound in organic synthesis and as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential environmental applications of this compound, such as its use as a tool to study the effects of environmental stressors on living organisms.
合成法
The synthesis of (-)-trans-4-CPPCA-HCl is carried out in a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst. This reaction is typically conducted in a solvent such as ethyl acetate or acetonitrile, and the reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours. The product is then isolated and purified by column chromatography or recrystallization.
特性
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZFLIRDUIPIS-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

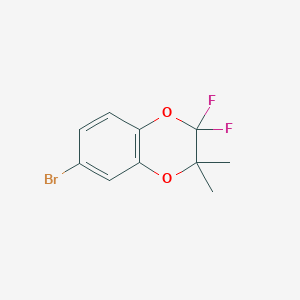

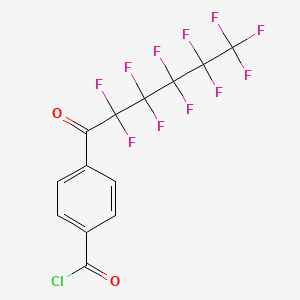
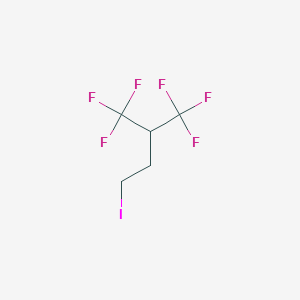
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
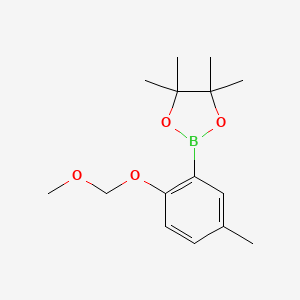

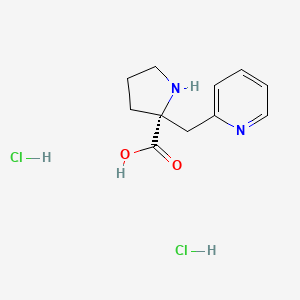
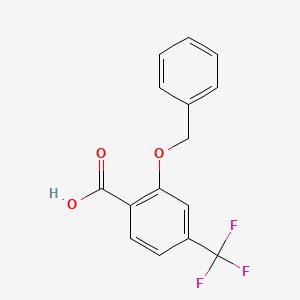
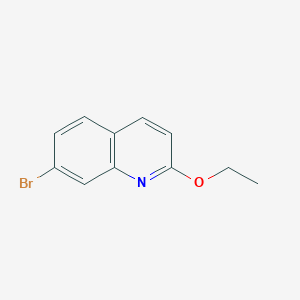
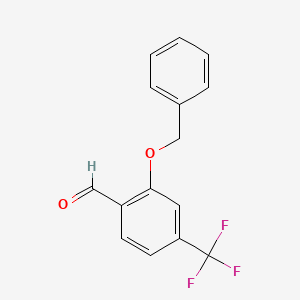


![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)